5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
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Overview
Description
5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and oxadiazole moiety.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the fluorophenyl group can yield nitro derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of drugs targeting various receptors and enzymes.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and oxadiazole rings contribute to its overall stability and reactivity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(4-Chlorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
- 5-{[4-(4-Methylphenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
- 5-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
Uniqueness
The presence of the fluorophenyl group in 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole distinguishes it from other similar compounds. This fluorine substitution enhances its lipophilicity and binding affinity, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPNBLEUPOTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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